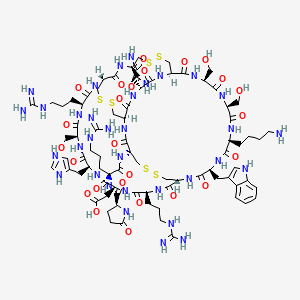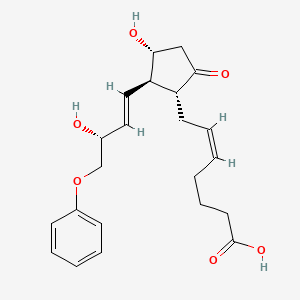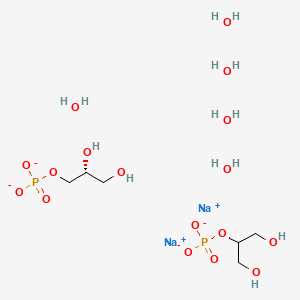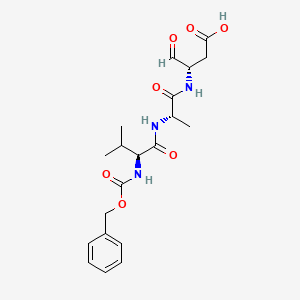
Z-Vad-cho
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-VAD-CHO, also known as benzyloxycarbonyl-valyl-alanyl-aspartyl-CHO, is a potent and cell-permeable inhibitor of caspases. Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. This compound is widely used in scientific research to study the mechanisms of apoptosis and to inhibit caspase activity in various experimental models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-VAD-CHO involves the coupling of benzyloxycarbonyl-valyl-alanyl-aspartyl with an aldehyde group. The process typically includes the following steps:
- Protection of the amino groups of valine, alanine, and aspartic acid.
- Coupling of the protected amino acids to form the peptide chain.
- Deprotection of the amino groups.
- Introduction of the aldehyde group to the aspartic acid residue.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Z-VAD-CHO primarily undergoes reactions related to its role as a caspase inhibitor. These include:
Inhibition of Caspase Activity: this compound irreversibly binds to the catalytic site of caspases, preventing their activity.
Induction of Necroptosis: In the absence of caspase activity, this compound can trigger necroptosis, a form of programmed cell death distinct from apoptosis.
Common Reagents and Conditions:
Reagents: this compound, caspases, cell culture media.
Conditions: Cell culture conditions, typically involving incubation at 37°C with appropriate cell lines.
Major Products Formed:
Inhibition of Apoptosis: The primary outcome of this compound treatment is the inhibition of apoptosis, leading to increased cell survival.
Necroptosis: In certain conditions, this compound can induce necroptosis, leading to cell death through a different pathway.
Scientific Research Applications
Z-VAD-CHO has a wide range of applications in scientific research, including:
Chemistry: Used to study the chemical properties and interactions of caspase inhibitors.
Biology: Employed in cell biology to investigate the mechanisms of apoptosis and necroptosis.
Medicine: Utilized in medical research to explore potential therapeutic applications for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: Applied in biopharmaceutical manufacturing to improve cell culture performance by inhibiting apoptosis in cultured cells
Mechanism of Action
Z-VAD-CHO exerts its effects by irreversibly binding to the catalytic site of caspases, thereby inhibiting their activity. This inhibition prevents the cleavage of key substrates involved in apoptosis, leading to increased cell survival. Additionally, in the absence of caspase activity, this compound can trigger necroptosis by inhibiting caspase-8, which is involved in the regulation of this alternative cell death pathway .
Comparison with Similar Compounds
Ac-YVAD-CHO: A potent inhibitor of caspase-1.
Ac-DEVD-CHO: Selectively inhibits caspase-3.
Z-VAD-FMK: Another pan-caspase inhibitor with similar properties to Z-VAD-CHO
Uniqueness of this compound: this compound is unique in its ability to inhibit a broad range of caspases, making it a valuable tool for studying various aspects of apoptosis and necroptosis. Its cell-permeable nature allows it to be used effectively in both in vitro and in vivo studies, providing insights into the complex mechanisms of cell death and survival .
Properties
Molecular Formula |
C20H27N3O7 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H27N3O7/c1-12(2)17(23-20(29)30-11-14-7-5-4-6-8-14)19(28)21-13(3)18(27)22-15(10-24)9-16(25)26/h4-8,10,12-13,15,17H,9,11H2,1-3H3,(H,21,28)(H,22,27)(H,23,29)(H,25,26)/t13-,15-,17-/m0/s1 |
InChI Key |
YYQWNJQKDSNAES-QRTARXTBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B10853861.png)
![2-iodo-N-[3-(pyrrolidin-2-ylmethyl)-1H-indol-5-yl]benzenesulfonamide](/img/structure/B10853869.png)
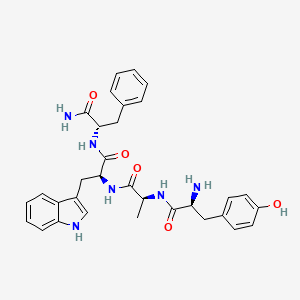
![2-[[4-(4-Carbamimidoyl-1,4-diazepan-1-yl)phenyl]-[(7-carbamimidoylnaphthalen-2-yl)methyl]sulfamoyl]acetic acid](/img/structure/B10853918.png)
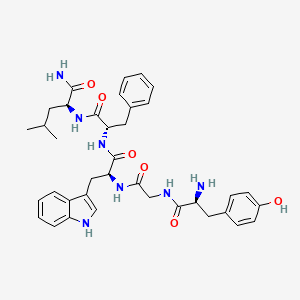

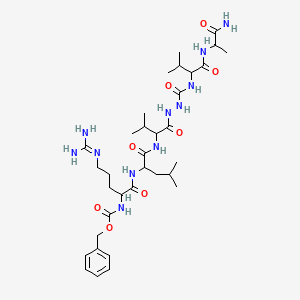
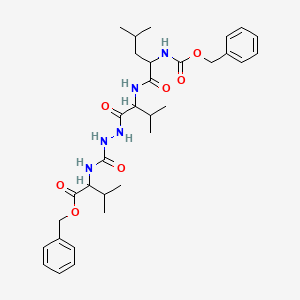
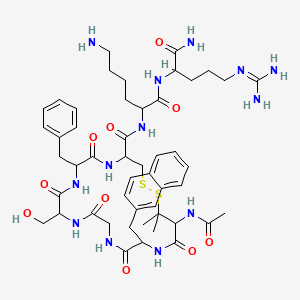
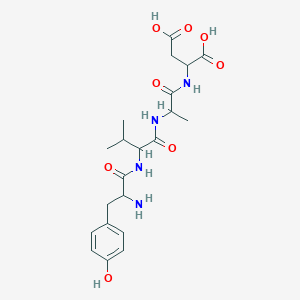
![1-[[5-(2,3,5,6-Tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10853954.png)
